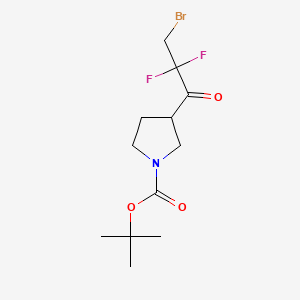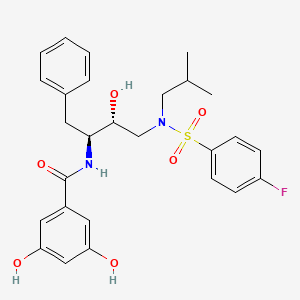
HIV-1 protease-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HIV-1 protease-IN-6 is a potent inhibitor of the HIV-1 protease enzyme, which plays a crucial role in the life cycle of the human immunodeficiency virus (HIV). This enzyme is responsible for cleaving newly synthesized polyproteins into mature protein components, which are essential for the assembly and maturation of infectious virions . By inhibiting this enzyme, this compound prevents the maturation of the virus, thereby reducing its ability to infect new cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 protease-IN-6 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes often require precise control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: HIV-1 protease-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with improved pharmacological properties. These derivatives are often tested for their efficacy in inhibiting the HIV-1 protease enzyme .
Applications De Recherche Scientifique
Mécanisme D'action
HIV-1 protease-IN-6 exerts its effects by binding to the active site of the HIV-1 protease enzyme. This binding prevents the enzyme from cleaving the polyprotein precursors into mature proteins, thereby inhibiting the maturation of the virus . The molecular targets of this compound include the catalytic residues of the protease enzyme, which are essential for its activity .
Comparaison Avec Des Composés Similaires
- Saquinavir
- Ritonavir
- Indinavir
- Lopinavir
- Nelfinavir
HIV-1 protease-IN-6 stands out due to its unique chemical structure and its ability to overcome resistance mutations that may affect other protease inhibitors .
Propriétés
Formule moléculaire |
C27H31FN2O6S |
|---|---|
Poids moléculaire |
530.6 g/mol |
Nom IUPAC |
N-[(2S,3R)-4-[(4-fluorophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,5-dihydroxybenzamide |
InChI |
InChI=1S/C27H31FN2O6S/c1-18(2)16-30(37(35,36)24-10-8-21(28)9-11-24)17-26(33)25(12-19-6-4-3-5-7-19)29-27(34)20-13-22(31)15-23(32)14-20/h3-11,13-15,18,25-26,31-33H,12,16-17H2,1-2H3,(H,29,34)/t25-,26+/m0/s1 |
Clé InChI |
YUYRLUJCQDDJKL-IZZNHLLZSA-N |
SMILES isomérique |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)F |
SMILES canonique |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,3R,5S)-N-Methoxy-N,2,6,6-tetramethylbicyclo[3.1.1]heptane-3-carboxamide](/img/structure/B14888040.png)
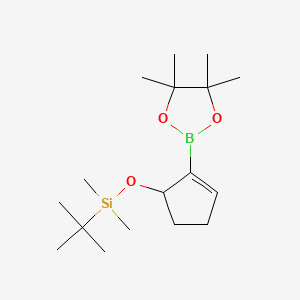
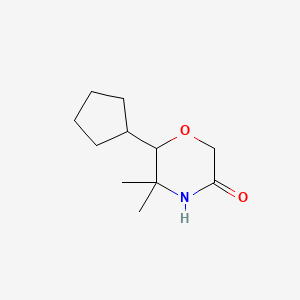
![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol](/img/structure/B14888053.png)

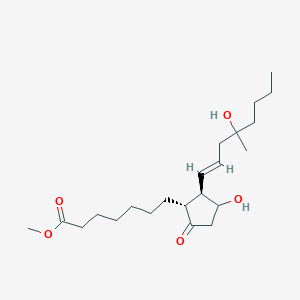
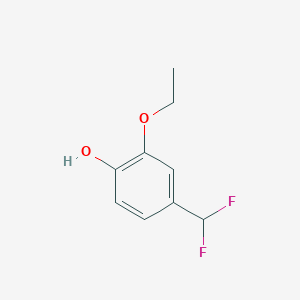
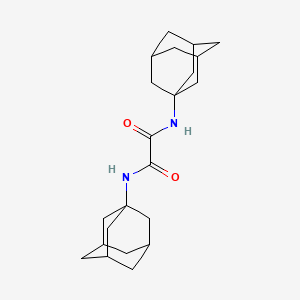
![6-[(4-Bromo-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888099.png)
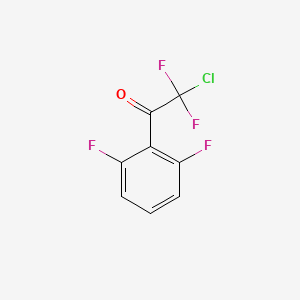

![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate](/img/structure/B14888125.png)
